BenchChemオンラインストアへようこそ!

Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate

Physicochemical profiling Lead optimization Mass spectrometry

Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate (CAS 1235240-73-9) is a synthetic piperidine derivative bearing a phenyl carbamate moiety at the piperidine N‑1 position and a 2‑phenoxypropanamido‑methyl substituent at the C‑4 position. With a molecular formula of C₂₂H₂₆N₂O₄ and a molecular weight of ~382.45 g/mol, it belongs to the broader class of N‑substituted 4‑(amidomethyl)piperidines, which are frequently employed as building blocks or screening compounds in medicinal chemistry and chemical biology.

Molecular Formula C22H26N2O4
Molecular Weight 382.46
CAS No. 1235240-73-9
Cat. No. B2475696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate
CAS1235240-73-9
Molecular FormulaC22H26N2O4
Molecular Weight382.46
Structural Identifiers
SMILESCC(C(=O)NCC1CCN(CC1)C(=O)OC2=CC=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C22H26N2O4/c1-17(27-19-8-4-2-5-9-19)21(25)23-16-18-12-14-24(15-13-18)22(26)28-20-10-6-3-7-11-20/h2-11,17-18H,12-16H2,1H3,(H,23,25)
InChIKeyMLWDTVAWOKWYAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate – Structural Identity and Procurement Baseline


Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate (CAS 1235240-73-9) is a synthetic piperidine derivative bearing a phenyl carbamate moiety at the piperidine N‑1 position and a 2‑phenoxypropanamido‑methyl substituent at the C‑4 position . With a molecular formula of C₂₂H₂₆N₂O₄ and a molecular weight of ~382.45 g/mol, it belongs to the broader class of N‑substituted 4‑(amidomethyl)piperidines, which are frequently employed as building blocks or screening compounds in medicinal chemistry and chemical biology [1]. Its dual aromatic character – two terminal phenyl rings – and the presence of both a carbamate and an amide linkage differentiate it from simpler piperidine scaffolds and confer a distinct physicochemical profile that is relevant for target‑binding interactions, solubility, and metabolic stability.

Why Generic Substitution of Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate Is Insufficient


The piperidine‑1‑carboxylate subclass is highly sensitive to N‑substituent identity; even minor modifications to the N‑terminal group (e.g., replacing phenyl carbamate with tert‑butyl carboxamide) cause measurable shifts in lipophilicity (ΔXLogP3 ≥ 0.3), hydrogen‑bond donor/acceptor counts, and topological polar surface area (TPSA) [1]. These parameters directly influence membrane permeability, plasma protein binding, and metabolic clearance – properties that cannot be compensated for by retaining the same phenoxypropanamido side chain alone. Consequently, sourcing a close analog such as N‑tert‑butyl‑4‑[(2‑phenoxypropanamido)methyl]piperidine‑1‑carboxamide (CAS 1234955‑38‑4) in place of the target compound risks generating irreproducible biological data, making strict structural fidelity essential for both screening campaigns and SAR follow‑up studies.

Quantitative Differentiation Evidence for Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate


Molecular Weight and Heavy Atom Count Differences vs. N‑tert‑Butyl Analog

Compared with N‑tert‑butyl‑4‑[(2‑phenoxypropanamido)methyl]piperidine‑1‑carboxamide (CAS 1234955‑38‑4), the target compound exhibits a higher molecular weight (382.45 vs. 361.48 g/mol) and a greater heavy atom count (28 vs. 26), reflecting the replacement of the tert‑butyl carboxamide with a phenyl carbamate [1]. This difference facilitates unambiguous identification by LC‑MS and ensures that any observed biological activity can be correctly assigned to the intended structure rather than to a co‑eluting analog.

Physicochemical profiling Lead optimization Mass spectrometry

Lipophilicity Increase Due to Phenyl Carbamate Moiety

The target compound’s phenyl carbamate group provides higher calculated lipophilicity (XLogP3 ≈ 3.0) relative to the tert‑butyl carboxamide analog (XLogP3 = 2.7) [1]. This increase of approximately 0.3 log units is consistent with the replacement of a branched alkyl carboxamide by an aromatic carbamate and predicts moderately enhanced passive membrane permeability. For researchers prioritizing blood‑brain barrier penetration or intracellular target engagement, this difference may be functionally relevant.

ADME prediction LogP Membrane permeability

Hydrogen‑Bond Donor Count and Its Impact on Permeability

The target compound possesses a single hydrogen‑bond donor (the amide NH), whereas the tert‑butyl carboxamide comparator contains two H‑bond donors (amide NH plus carboxamide NH) [1]. Reducing the H‑bond donor count by one lowers the desolvation penalty required for membrane crossing, a feature that typically improves oral bioavailability and cell permeability. In congeneric series, each additional H‑bond donor has been associated with an average 10‑fold decrease in Caco‑2 permeability [2].

Hydrogen bonding Membrane transport Drug-likeness

Topological Polar Surface Area (TPSA) as a Predictor of Absorption

While the comparator compound displays a TPSA of 70.7 Ų [1], the target compound is estimated to have a slightly higher TPSA of approximately 76‑78 Ų owing to the additional oxygen atom in the phenyl carbamate group. Both values remain well below the 140 Ų threshold commonly associated with poor oral absorption, but the 6‑8 Ų difference may subtly alter carrier‑mediated transport recognition. For procurement decisions, this means the target compound is predicted to have marginally different absorption characteristics that must be controlled for in SAR studies.

TPSA Oral absorption Physicochemical filtering

Rotatable Bond Count as a Conformational Flexibility Indicator

The target compound contains 8 rotatable bonds, one more than the 7 found in the tert‑butyl carboxamide comparator [1]. The additional rotatable bond arises from the phenyl ester linkage (O–C₆H₅) and contributes to a larger conformational ensemble in solution. While increased flexibility may improve induced‑fit target binding, it also imposes a greater entropic penalty upon binding. In fragment‑based or structure‑based design, this distinguishes the target compound as a more flexible scaffold that may sample a wider pharmacophore space.

Conformational entropy Binding affinity Ligand efficiency

Recommended Application Scenarios for Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate


Medicinal Chemistry Screening Libraries Requiring Controlled Lipophilicity

The target compound’s moderately elevated XLogP3 (~3.0) and single H‑bond donor make it suitable for screening libraries where enhanced membrane permeability is desired. Its phenyl carbamate group provides a distinct lipophilicity vector compared to the more polar tert‑butyl carboxamide analogs, enabling SAR studies focused on cell permeability optimization [1].

Mass Spectrometry Reference Standard for Analog Differentiation

Owing to its 21 Da mass increase relative to the tert‑butyl carboxamide analog, the target compound serves as an effective MS reference standard for method development, ensuring chromatographic separation and unambiguous identification of closely related piperidine derivatives in biological matrices [2].

Proteomics and Chemical Biology Probe Design

The combination of a phenyl carbamate with a phenoxypropanamido side chain offers a reactive handle for further derivatization (e.g., biotinylation or fluorophore conjugation) without disrupting the core piperidine scaffold. This utility is directly supported by its higher heavy atom count and distinct functional group arrangement compared to simpler piperidine esters [2].

ADME Model Compound for Hydrogen‑Bond Donor Impact Studies

With exactly one hydrogen‑bond donor, the target compound is an ideal test article for calibrating in‑vitro permeability assays (e.g., PAMPA, Caco‑2) aimed at quantifying the effect of H‑bond donor count on passive diffusion, especially when benchmarked against the two‑donor tert‑butyl carboxamide analog [3].

Quote Request

Request a Quote for Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.